![molecular formula C21H17ClN2O4S B2517563 2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine CAS No. 380194-24-1](/img/structure/B2517563.png)

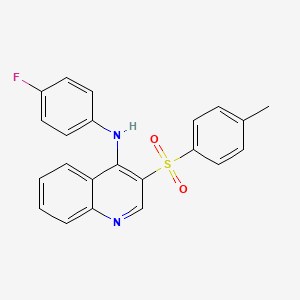

2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine" is a heterocyclic molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as chlorophenyl, furan, and oxazole rings are common in the literature for their various biological activities, including antibacterial and leukotriene inhibitory effects .

Synthesis Analysis

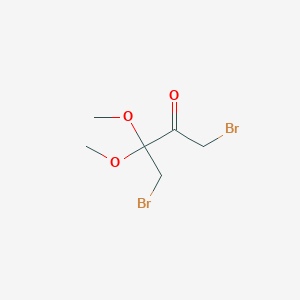

The synthesis of related compounds typically involves multi-step reactions starting with the preparation of a core structure followed by various coupling reactions. For instance, the preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives involves the synthesis of a core benzo[b]furan derivative which is then functionalized with different substituents . Similarly, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine includes cyclization steps and the use of nickel(II) nitrate as a catalyst . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the furan-methyl and methylbenzenesulfonyl groups.

Molecular Structure Analysis

The molecular structure of related compounds often features intermolecular interactions that can affect their physical properties and biological activities. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine reveals the presence of N—H⋯N hydrogen bonds and π-stacking interactions, which contribute to the stability of the crystal lattice . These types of interactions could also be present in the compound of interest, influencing its molecular conformation and potentially its biological activity.

Chemical Reactions Analysis

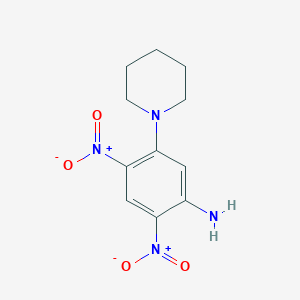

The chemical reactivity of such compounds is often explored in the context of their biological activities. For instance, the leukotriene B(4) inhibitory activity of benzo[b]furan derivatives is a result of their interaction with BLT receptors in human cells . The presence of the chlorophenyl and oxazole rings in the compound of interest suggests that it may also engage in specific chemical interactions with biological targets, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structures. The presence of different functional groups can affect properties such as melting point, solubility, and stability. For example, the characterization of novel 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] compounds involved melting point determination and elemental analysis, supported by spectroscopic methods such as IR, 1H NMR, and Mass spectroscopy . These techniques would be essential in characterizing the physical and chemical properties of the compound "this compound" to confirm its structure and assess its purity.

Aplicaciones Científicas De Investigación

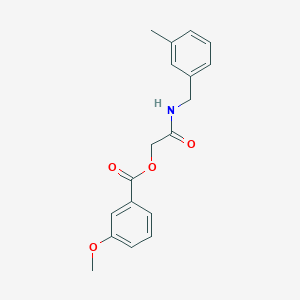

Photochemical Synthesis

2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine is involved in photochemical synthesis processes. A study describes a photochemical methodology for synthesizing related compounds, highlighting the role of irradiation and the presence of specific reagents in producing desired outputs (Buscemi et al., 2001).

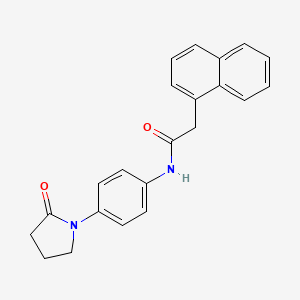

Antimicrobial Activity

Compounds similar to this compound have been investigated for their antimicrobial properties. Novel derivatives have been synthesized and subjected to antimicrobial activity evaluation, indicating their potential in medical applications (Habib et al., 2013).

Anticancer Evaluation

In the realm of cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer properties. Studies have shown activity against various cancer cell lines, suggesting its potential utility in developing new cancer therapies (Kattimani et al., 2013).

Heterocyclic Compound Synthesis

The compound plays a significant role in the synthesis of novel heterocyclic compounds. Research has shown its utility in reactions that produce isothiazoles, demonstrating its versatility in organic synthesis (Duan et al., 1997).

Oxidation Studies

Studies involving the oxidation of related compounds have been conducted, providing insights into their chemical behavior and potential applications in various chemical processes (Coburn, 1986).

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O4S/c1-14-8-10-16(11-9-14)29(25,26)21-20(23-13-15-5-4-12-27-15)28-19(24-21)17-6-2-3-7-18(17)22/h2-12,23H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOWGCKXSLFEHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)

![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2517487.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)

![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)

![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)